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Compound of Interest

Compound Name: 1-Methyl-3-propylcyclohexane

Cat. No.: B14179014 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-
Methyl-3-propylcyclohexane, a substituted cycloalkane. The information presented herein is

curated for researchers, scientists, and professionals in drug development who require

accurate thermodynamic data for modeling, process design, and safety assessments. This

document summarizes key quantitative data, details relevant experimental and computational

methodologies, and illustrates the workflow for property determination.

Core Thermodynamic Data
The thermodynamic properties of 1-Methyl-3-propylcyclohexane are influenced by its

isomeric form, primarily the cis and trans configurations of the methyl and propyl substituents

on the cyclohexane ring. The following tables present critically evaluated data for various

thermodynamic parameters.

Table 1: General and Physical Properties
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Property Value Units Isomer

Molecular Formula C₁₀H₂₀ - Both

Molecular Weight 140.2658 g/mol Both

CAS Registry Number 4291-80-9 - Mixture

CAS Registry Number 42806-75-7 - cis

CAS Registry Number 34522-19-5 - trans

Normal Boiling Point 441.8 K
cis (Uncertainty ± 2 K)

[1]

Table 2: Enthalpy and Gibbs Free Energy of Formation

Property Value Units Phase Isomer

Enthalpy of

Formation (ΔfH°)
Not Available kJ/mol Gas cis/trans

Gibbs Free

Energy of

Formation (ΔfG°)

Not Available kJ/mol Gas cis/trans

Table 3: Heat Capacity, Enthalpy, and Entropy (Ideal Gas)

Temperature (K)
Molar Heat
Capacity (Cp)
(J/mol·K)

Molar Enthalpy (H)
(kJ/mol)

Molar Entropy (S)
(J/mol·K)

200 Not Available Not Available Not Available

298.15 Not Available Not Available Not Available

500 Not Available Not Available Not Available

1000 Not Available Not Available Not Available
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Note: Specific temperature-dependent data for the ideal gas phase of 1-Methyl-3-
propylcyclohexane is not readily available in public literature. However, the NIST/TRC Web

Thermo Tables provide a range for these properties, with entropy available from 200 K to 1000

K and enthalpy from 200 K to 1000 K for the ideal gas state.[2]

Table 4: Properties of the Liquid Phase in Equilibrium with Gas

Property Temperature Range (K)

Entropy 250 - 630[2]

Enthalpy 250 - 630[2]

Density 200 - 643[2]

Viscosity 270 - 640[2]

Thermal Conductivity 200 - 570[2]

Note: The NIST/TRC Web Thermo Tables indicate the availability of critically evaluated data for

these properties over the specified temperature ranges.[2] Specific values at discrete

temperatures require access to the subscription database.

Experimental and Computational Protocols
The determination of the thermodynamic properties of compounds like 1-Methyl-3-
propylcyclohexane involves a combination of experimental measurements and computational

modeling.

Experimental Methodologies
1. Enthalpy of Combustion via Oxygen Bomb Calorimetry

The standard enthalpy of formation of liquid hydrocarbons is often derived from their enthalpy

of combustion, which can be determined with high precision using an oxygen bomb

calorimeter.

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen

environment within a constant-volume vessel (the "bomb"). The heat released by the
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combustion is absorbed by a surrounding water bath, and the resulting temperature change

is measured. The heat of combustion is calculated by calibrating the calorimeter with a

substance of known heat of combustion, such as benzoic acid.[3][4]

Apparatus: The setup consists of a high-pressure stainless steel bomb, a calorimeter bucket

with a known quantity of water, a stirrer, an insulating jacket, and a high-precision

thermometer.[3]

Procedure:

A weighed pellet or liquid sample is placed in a crucible within the bomb.[5][6]

A fuse wire is connected to electrodes, with the wire in contact with the sample.[5][6]

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.[6]

The bomb is submerged in the calorimeter's water bath, and the initial temperature is

recorded after thermal equilibrium is reached.[5]

The sample is ignited by passing an electric current through the fuse wire.[6]

The temperature of the water is recorded at regular intervals until a maximum temperature

is reached and the system begins to cool.[6]

Corrections are applied for the heat released by the ignition wire and for the formation of

acids (e.g., nitric acid from residual nitrogen) to determine the total energy change for the

combustion of the sample.[3]

The enthalpy of combustion is then calculated from this energy change.

2. Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is a widely used technique for measuring the heat capacity of

liquids and solids as a function of temperature.[7][8]

Principle: DSC measures the difference in heat flow between a sample and a reference

material as they are subjected to a controlled temperature program.[8][9] This difference in

heat flow is proportional to the sample's heat capacity.[9]
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Apparatus: A differential scanning calorimeter consists of a furnace with two sample holders

(one for the sample and one for an empty reference pan), temperature sensors, and a

control system to manage the heating/cooling rate.[10]

Procedure:

A baseline is established by running the DSC with two empty crucibles to measure any

instrumental asymmetry.[10]

A known mass of a standard material with a well-characterized heat capacity (e.g.,

sapphire) is placed in the sample crucible and heated at a constant rate (e.g., 20 °C/min)

over the desired temperature range.[7]

The sample of 1-Methyl-3-propylcyclohexane is weighed into a crucible, which is then

hermetically sealed.[7]

The sample is subjected to the same temperature program as the standard.[7]

The heat capacity of the sample is calculated by comparing the heat flow signal of the

sample to that of the standard and the baseline.[11]

Computational Methodologies
Computational chemistry provides a powerful tool for predicting the thermodynamic properties

of molecules, especially when experimental data is scarce.

1. Ab Initio Quantum Chemistry Methods

High-level ab initio calculations can provide accurate predictions of gas-phase enthalpies of

formation.

Principle: These methods solve the electronic Schrödinger equation to determine the total

electronic energy of the molecule. The enthalpy of formation is then calculated using the

atomization energy method or isodesmic reactions.[12][13]

Methodology:
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The 3D molecular geometry of the cis and trans isomers of 1-Methyl-3-
propylcyclohexane is optimized using a reliable method, such as Density Functional

Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[14]

Vibrational frequency calculations are performed to confirm that the optimized structure is

a true minimum on the potential energy surface and to obtain the zero-point vibrational

energy (ZPVE) and thermal corrections to the enthalpy.[13]

Single-point energy calculations are then performed using more accurate composite

methods like Gaussian-n (G3, G4) or Complete Basis Set (CBS-QB3) theories.[12][14]

These methods are designed to approximate the results of very high-level calculations at a

lower computational cost.

The standard enthalpy of formation at 298.15 K is then derived from the computed total

energies.

Visualization of Thermodynamic Property
Determination
The following diagram illustrates a generalized workflow for the determination of

thermodynamic properties, encompassing both experimental and computational approaches.
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Workflow for Thermodynamic Property Determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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